N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine
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Overview
Description
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is a chemical compound with the molecular formula C16H36N2S4 and a molecular weight of 384.73 g/mol . It is characterized by the presence of four butyl groups attached to a tetrasulfane backbone, with two amine groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine typically involves the reaction of butylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of butyl groups.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Another similar compound with tetramethyl groups.
Uniqueness
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is unique due to its tetrasulfane backbone and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
Properties
Molecular Formula |
C16H36N2S4 |
---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N-butyl-N-[(dibutylamino)tetrasulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S4/c1-5-9-13-17(14-10-6-2)19-21-22-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
HHRYHTWCGDDMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSSSN(CCCC)CCCC |
Origin of Product |
United States |
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